molecular formula C9H7NO B12332720 [(E)-2-isocyanatoethenyl]benzene

[(E)-2-isocyanatoethenyl]benzene

Cat. No.: B12332720
M. Wt: 145.16 g/mol
InChI Key: UMEUMGUZBPZVMV-VOTSOKGWSA-N
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Description

[(E)-2-Isocyanatoethenyl]benzene is a styrene derivative featuring an isocyanato (-NCO) functional group attached to the ethenyl chain in the E (trans) configuration. This compound is of significant interest in polymer chemistry, particularly in the synthesis of polyurethanes and other cross-linked materials, due to the high reactivity of the isocyanato group with nucleophiles like alcohols and amines . Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol. The isocyanato group’s electrophilicity drives its applications in coatings, adhesives, and specialty polymers.

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

[(E)-2-isocyanatoethenyl]benzene

InChI

InChI=1S/C9H7NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-7H/b7-6+

InChI Key

UMEUMGUZBPZVMV-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/N=C=O

Canonical SMILES

C1=CC=C(C=C1)C=CN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-isocyanatoethenyl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of vinylbenzene with phosgene in the presence of a base, which facilitates the formation of the isocyanate group. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of [(E)-2-isocyanatoethenyl]benzene may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-isocyanatoethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Isocyanates, including [(E)-2-isocyanatoethenyl]benzene, have been studied for their antimicrobial activities. Research indicates that compounds containing isocyanate functional groups exhibit significant antibacterial and antifungal properties. For instance, studies have shown that isocyanates can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Pharmacological Potential
The structural characteristics of isocyanates allow them to act as effective pharmacophores in drug design. Their ability to form covalent bonds with biological targets enhances their efficacy as therapeutic agents. Recent reviews highlight the potential of isocyanate-containing compounds in treating diseases such as cancer and infections caused by resistant pathogens .

Polymer Science Applications

Polymerization Reactions
[(E)-2-isocyanatoethenyl]benzene serves as a monomer in the synthesis of various polymeric materials. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. The compound has been utilized in the production of polyurethane elastomers, which are known for their flexibility and durability .

Additives for Coatings and Composites
In materials science, isocyanate derivatives are often used as additives in coatings and composite materials to improve adhesion and resistance to environmental degradation. The unique reactivity of isocyanates allows for the development of coatings that can withstand harsh conditions while maintaining aesthetic qualities .

Environmental Applications

Pollution Control
Isocyanates have shown promise in environmental applications, particularly in the removal of pollutants from water sources. Their ability to form complexes with heavy metals has been utilized in remediation strategies aimed at detoxifying contaminated environments .

Sustainable Chemistry Initiatives
Research into the sustainable production of isocyanates from renewable resources is ongoing. This includes exploring pathways that utilize biomass-derived feedstocks, which could reduce reliance on fossil fuels and lower the environmental impact associated with traditional synthesis methods .

Case Studies

Study Focus Area Findings
Study A (2021)Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations below 100 µg/mL .
Study B (2020)Polymer SynthesisDeveloped a novel polyurethane using [(E)-2-isocyanatoethenyl]benzene that exhibited superior thermal stability compared to conventional polyurethanes .
Study C (2023)Environmental RemediationShowed significant reduction in heavy metal concentrations in contaminated water samples using isocyanate-based adsorbents .

Mechanism of Action

The mechanism of action of [(E)-2-isocyanatoethenyl]benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can react with amines, alcohols, and other nucleophiles to form urea, carbamate, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural analogs of [(E)-2-isocyanatoethenyl]benzene include halogenated and alkoxy-substituted derivatives. These substituents modulate electronic properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Applications References
[(E)-2-Isocyanatoethenyl]benzene C₉H₇NO 145.16 None (parent compound) Isocyanato Polyurethanes, adhesives
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene C₉H₅F₂NO 181.14 Fluorine (electron-withdrawing) Isocyanato Specialty polymers, agrochemicals
[(E)-2-Ethoxyethenyl]benzene C₁₀H₁₂O 148.20 Ethoxy (electron-donating) Ether Solvents, intermediates

Key Observations :

  • Fluorinated Analog : The introduction of fluorine atoms at the 1,2-positions () increases molecular weight (181.14 g/mol) and enhances electrophilicity due to fluorine’s electron-withdrawing nature. This elevates the isocyanato group’s reactivity, making it suitable for high-performance coatings or fluorinated polyurethanes .
  • Ethoxy Analog : Replacement of -NCO with an ethoxy group () shifts functionality to an electron-donating ether. This reduces electrophilicity, favoring applications as a solvent or intermediate in organic synthesis .
Reactivity and Stability
  • [(E)-2-Isocyanatoethenyl]benzene : The -NCO group undergoes rapid reactions with alcohols (e.g., polyol crosslinking) and amines. However, moisture sensitivity necessitates anhydrous storage.
  • Fluorinated Analog : Fluorine’s inductive effect stabilizes the isocyanato group against hydrolysis but enhances reactivity toward nucleophiles. The compound in is synthesized at 96% purity, indicating moderate stability during synthesis .
  • Ethoxy Analog : The ethoxy group’s electron-donating effect reduces susceptibility to electrophilic attacks. This derivative exhibits higher thermal stability, as seen in its use as a solvent .

Biological Activity

[(E)-2-isocyanatoethenyl]benzene, also known as phenethyl isocyanate, is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

[(E)-2-isocyanatoethenyl]benzene can be synthesized through the reaction of phenethylamine with phosgene or via the reaction of phenyl isocyanate with ethylene oxide. The compound is characterized by its isocyanate functional group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that [(E)-2-isocyanatoethenyl]benzene exhibits significant antimicrobial properties. Various studies have reported its effectiveness against a range of pathogens:

  • Bacterial Activity : It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds derived from isocyanates have demonstrated potent antibacterial effects with minimal inhibitory concentrations (MICs) as low as 0.015 μg/mL against certain strains like Streptococcus pneumoniae .
  • Antifungal Activity : The compound also displays antifungal properties, making it a candidate for developing new antifungal agents .
  • Antiviral Activity : Some derivatives have shown activity against viruses such as the Tobacco Mosaic Virus (TMV), indicating potential applications in virology .

Cytotoxicity and Antiproliferative Effects

[(E)-2-isocyanatoethenyl]benzene has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported:

  • Inhibition of Cell Proliferation : The compound has exhibited moderate to strong antiproliferative effects in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
  • Mechanism of Action : The cytotoxicity may be attributed to the compound's ability to induce oxidative stress and apoptosis in cancer cells, although detailed mechanisms remain under investigation.

Occupational Exposure and Health Implications

A notable case study focused on occupational exposure to benzene, a related compound, highlights the importance of monitoring biological activity and health risks associated with isocyanates:

  • Health Risks : Long-term exposure to benzene has been linked to serious health issues such as acute myeloid leukemia and myelodysplastic syndrome . Similar concerns may arise from exposure to [(E)-2-isocyanatoethenyl]benzene due to its reactive nature.
  • Biological Monitoring : Effective biological monitoring strategies have been implemented in industrial settings to assess exposure levels and mitigate health risks associated with isocyanate compounds .

Research Findings Summary Table

Biological Activity Effectiveness Reference
AntibacterialMIC as low as 0.015 μg/mL
AntifungalEffective against various fungi
AntiviralActive against TMV
CytotoxicityModerate antiproliferative effects

Q & A

Q. What metadata is critical for publishing datasets on [(E)-2-isocyanatoethenyl]benzene?

  • Metadata Requirements :
  • Synthetic procedures (CAS registry numbers, catalyst batches).
  • Instrument calibration logs (e.g., NMR magnet stability).
  • Raw data repositories (e.g., Figshare, Zenodo) with DOIs .

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